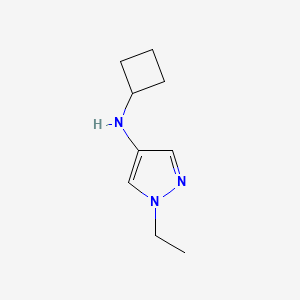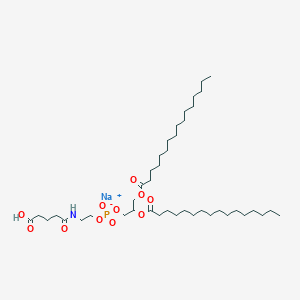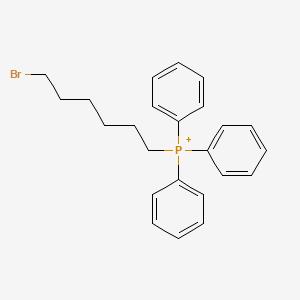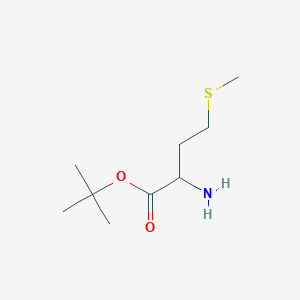
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid derivative with a suitable diol and a nitrophenyl compound. One common method involves the use of 3-nitrophenylboronic acid, which reacts with a diol such as ethylene glycol under acidic conditions to form the dioxazaborocane ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The boron atom in the dioxazaborocane ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can react with the boron atom under mild conditions to form substituted derivatives.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxazaborocane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrophenylboronic Acid: Similar in structure but lacks the dioxazaborocane ring.
2-(4-Hydroxy-3-Nitrophenyl)acetic Acid: Contains a nitrophenyl group but differs in the functional groups attached to the aromatic ring.
2-(3-Nitrophenyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a dioxazaborocane ring.
Uniqueness
2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is unique due to the presence of both a boron atom and a dioxazaborocane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
22237-20-3 |
|---|---|
Formule moléculaire |
C10H13BN2O4 |
Poids moléculaire |
236.03 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C10H13BN2O4/c14-13(15)10-3-1-2-9(8-10)11-16-6-4-12-5-7-17-11/h1-3,8,12H,4-7H2 |
Clé InChI |
VTNRZWVOTFWCRX-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCNCCO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)





![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)
![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)
![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)
![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)



